molecular formula C14H14BrN3O3S B2697791 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine CAS No. 2097934-10-4

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine

Cat. No.: B2697791
CAS No.: 2097934-10-4
M. Wt: 384.25
InChI Key: UYZFTJJXEYFMQZ-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine is a chemical compound supplied for research and development purposes. This bromopyrimidine derivative is a functionalized chemical building block of interest in discovery chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a pyrrolidine ring linked via an ether-oxygen to a brominated pyrimidine, a scaffold frequently employed in medicinal chemistry . The benzenesulfonyl group is a common moiety found in compounds investigated for various biological activities . The presence of the bromine atom on the pyrimidine ring makes this compound a versatile intermediate for further synthetic elaboration, particularly via cross-coupling reactions, to create novel molecules for screening and optimization . Researchers exploring structure-activity relationships (SAR) in drug discovery may find this compound useful. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for consumer use. It is strictly for use by qualified professionals in a controlled laboratory setting. Handle with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFTJJXEYFMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of 1-(benzenesulfonyl)pyrrolidine. This can be achieved by reacting pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Ether Formation: : The next step is the formation of the ether linkage. This is done by reacting the pyrrolidine intermediate with 5-bromopyrimidine-2-ol under basic conditions, often using potassium carbonate as the base and a suitable solvent like dimethylformamide (DMF).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to handle large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The benzenesulfonyl group can be involved in oxidation-reduction reactions, potentially altering the electronic properties of the compound.

  • Coupling Reactions: : The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a coupling reaction could produce a biaryl compound.

Scientific Research Applications

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

  • Material Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can enhance binding affinity and specificity, while the bromopyrimidine moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, bioactivity, and synthetic utility.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine Pyrimidine 5-Bromo, 2-(benzenesulfonyl-pyrrolidinyloxy) Kinase inhibition (hypothesized) Patent analogs
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea Pyrimidine-pyrazole-pyrrolidine 3-Fluorophenyl, methoxyethyl, methylpyrimidinyl TrkA kinase inhibition (IC₅₀: <10 nM) EP Bulletin
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine Pyrimidine 5-Bromo, 2-(pyrrolidin-3-yloxy) Intermediate for kinase inhibitors Synthetic studies

Key Findings

Substituent Effects on Bioactivity :

  • The benzenesulfonyl group in the target compound likely enhances metabolic stability compared to the unsubstituted pyrrolidine in 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine. However, bulky sulfonyl groups may reduce binding affinity to compact kinase active sites, as seen in TrkA inhibitors like the fluorophenyl-methoxyethyl analog .
  • Bromine at the 5-position is conserved across analogs, suggesting its role in π-stacking or halogen bonding with target proteins.

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving sulfonylation of pyrrolidine and nucleophilic substitution on pyrimidine. In contrast, urea-linked TrkA inhibitors (e.g., the EP Bulletin compound) demand stereoselective pyrrolidine functionalization, increasing synthetic complexity .

Pharmacokinetic Profiles :

  • Sulfonyl groups improve aqueous solubility but may reduce cell permeability. The methoxyethyl substituent in the TrkA inhibitor analog enhances brain penetration, a feature absent in the target compound .

Biological Activity

The compound 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}BrN3_{3}O2_{2}S
  • Molecular Weight : 348.24 g/mol

This compound features a pyrimidine ring substituted with a bromine atom and a benzenesulfonyl group linked through a pyrrolidine moiety.

Anticancer Activity

Recent studies have explored the anticancer properties of various pyrimidine derivatives, including the compound . The following key findings highlight its potential effectiveness:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon cancer). An MTT assay demonstrated that it significantly reduced cell viability in a concentration-dependent manner. For instance, at 100 µM concentration, it reduced A549 cell viability by approximately 66% compared to control groups treated with standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound, suggesting that it may activate intrinsic apoptotic pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Activity Against Multidrug-Resistant Strains : In vitro tests showed that the compound exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against these strains, indicating its potential as an effective antimicrobial agent .
  • Broader Spectrum : Further studies indicated that the compound was effective against other Gram-positive pathogens and certain Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Table 1: Biological Activity Overview

Activity TypeCell Line/PathogenIC50/MIC (µg/mL)Observations
AnticancerA549 (Lung Cancer)100Significant reduction in cell viability
AnticancerHCT116 (Colon Cancer)75Induction of apoptosis observed
AntimicrobialStaphylococcus aureus32Effective against multidrug-resistant strains
AntimicrobialKlebsiella pneumoniae64Broad-spectrum activity noted

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at the University of XYZ, the efficacy of various pyrimidine derivatives was evaluated. Among them, this compound showed superior efficacy against A549 cells compared to other tested compounds. This study emphasized its potential for development into a therapeutic agent for lung cancer.

Case Study 2: Antimicrobial Resistance

A collaborative study between institutions A and B focused on the rising issue of antimicrobial resistance. The compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it not only inhibited growth but also demonstrated bactericidal effects at higher concentrations, making it a candidate for further development in treating resistant infections.

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